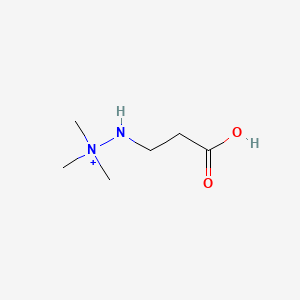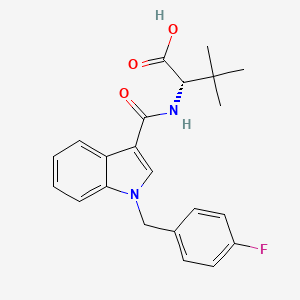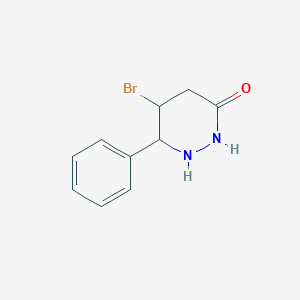![molecular formula C21H48O9Si2 B12352456 Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane](/img/structure/B12352456.png)
Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane is a complex organosilicon compound It is characterized by the presence of multiple ethoxy and methoxy groups attached to a silane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane typically involves the reaction of triethoxysilane with oligo(ethylene oxide) derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques ensures the high purity of the final product, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane can undergo various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, resulting in the formation of polymeric structures.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include water (for hydrolysis), acids or bases (to catalyze hydrolysis and condensation), and various organic reagents for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include silanol derivatives, siloxane polymers, and substituted organosilicon compounds .
Scientific Research Applications
Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane has a wide range of scientific research applications, including:
Materials Science: It is used as a precursor for the synthesis of advanced materials, such as siloxane-based polymers and coatings.
Chemistry: The compound is employed in the development of novel organosilicon compounds with unique properties.
Biology: It is used in the modification of biomolecules and surfaces to enhance their biocompatibility and functionality.
Industry: The compound is utilized in the production of adhesives, sealants, and other industrial products.
Mechanism of Action
The mechanism of action of Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane involves the hydrolysis of ethoxy groups to form silanol groups, which can further condense to form siloxane bonds. This process leads to the formation of polymeric structures with unique properties. The compound can also interact with other molecules through substitution reactions, leading to the formation of functionalized organosilicon compounds .
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane with oligo(ethylene oxide) substituents: Similar in structure but may have different lengths of ethylene oxide chains.
Methoxy(polyethyleneoxy)propyltrimethoxysilane: Another organosilicon compound with similar functional groups but different substitution patterns.
Uniqueness
Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane is unique due to its specific combination of ethoxy and methoxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in materials science and industry .
Properties
Molecular Formula |
C21H48O9Si2 |
|---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane |
InChI |
InChI=1S/C21H48O9Si2/c1-7-26-31(27-8-2,21-32(28-9-3,29-10-4)30-11-5)20-12-13-23-16-17-25-19-18-24-15-14-22-6/h7-21H2,1-6H3 |
InChI Key |
RNBTVSGXSVNRRW-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOCCOCCOCCOC)(C[Si](OCC)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone,monohydrochloride](/img/structure/B12352412.png)



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methyl-1,3-diazinan-2-one](/img/structure/B12352439.png)

![manganese(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12352450.png)
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate,monohydrochloride](/img/structure/B12352457.png)

